molecular formula C18H11ClF3N5OS B2419376 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide CAS No. 1359030-99-1

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2419376
CAS No.: 1359030-99-1
M. Wt: 437.83
InChI Key: ZTXKLTUEWXRYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5OS/c19-12-6-5-10(7-11(12)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXKLTUEWXRYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Design

Retrosynthetic Analysis

The target compound decomposes into three synthons:

  • Triazolo[4,3-a]quinoxaline-4-thiol : Provides the fused heterocyclic core.
  • Chloroacetanilide derivative : Supplies the 4-chloro-3-(trifluoromethyl)phenylacetamide moiety.
  • Thioether linker : Connects the heterocycle to the aryl group via a sulfur atom.

Forward Synthesis Strategy

The synthesis proceeds through four stages:

  • Construction of the quinoxaline backbone.
  • Formation of the triazolo[4,3-a]quinoxaline system.
  • Introduction of the thiol group.
  • Coupling with the chloroacetanilide derivative.

Stepwise Synthesis and Optimization

Quinoxaline Backbone Formation

Condensation of o-Phenylenediamine

Reactants :

  • o-Phenylenediamine (1,2-diaminobenzene)
  • Oxalic acid

Conditions :

  • Solvent: 6M HCl (aqueous)
  • Temperature: Reflux at 110°C
  • Duration: 4–6 hours

Mechanism :
The reaction proceeds via cyclocondensation, where oxalic acid acts as a two-carbon donor to form the quinoxaline-2,3-diol intermediate.

Outcome :

  • 2,3-Dihydroxyquinoxaline (Yield: 85–90%)
  • Purity confirmed by TLC (Rf = 0.42 in ethyl acetate/hexane 1:1).
Chlorination to 2,3-Dichloroquinoxaline

Reactants :

  • 2,3-Dihydroxyquinoxaline
  • Phosphorus oxychloride (POCl₃)

Conditions :

  • Solvent: Excess POCl₃ (neat)
  • Temperature: 120°C
  • Duration: 8–10 hours

Mechanism :
Nucleophilic substitution of hydroxyl groups by chlorine atoms under vigorous conditions.

Outcome :

  • 2,3-Dichloroquinoxaline (Yield: 78%)
  • Characterization: IR shows loss of -OH stretch (3400 cm⁻¹) and emergence of C-Cl at 750 cm⁻¹.

Triazolo[4,3-a]quinoxaline Synthesis

Hydrazinolysis

Reactants :

  • 2,3-Dichloroquinoxaline
  • Hydrazine hydrate (80%)

Conditions :

  • Solvent: Ethanol
  • Temperature: 60°C
  • Duration: 6 hours

Mechanism :
Selective displacement of the 3-chloro group by hydrazine, forming 3-hydrazinyl-2-chloroquinoxaline.

Outcome :

  • 3-Hydrazinyl-2-chloroquinoxaline (Yield: 70%)
  • MS (m/z): 207 [M+H]+.
Cyclization with Triethyl Orthoformate

Reactants :

  • 3-Hydrazinyl-2-chloroquinoxaline
  • Triethyl orthoformate

Conditions :

  • Solvent: Toluene
  • Temperature: Reflux at 140°C
  • Duration: 12 hours

Mechanism :
Intramolecular cyclization forms the triazole ring, yielding 4-chloro-triazolo[4,3-a]quinoxaline.

Outcome :

  • 4-Chloro-triazolo[4,3-a]quinoxaline (Yield: 65%)
  • ¹H NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15–7.98 (m, 4H, quinoxaline-H).

Thiolation and Potassium Salt Formation

Thiol Group Introduction

Reactants :

  • 4-Chloro-triazolo[4,3-a]quinoxaline
  • Thiourea

Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux at 80°C
  • Duration: 5 hours

Mechanism :
Nucleophilic aromatic substitution replaces chlorine with a thiol group.

Outcome :

  • Triazolo[4,3-a]quinoxaline-4-thiol (Yield: 60%)
  • IR (KBr): 2560 cm⁻¹ (-SH stretch).
Potassium Salt Preparation

Reactants :
-Triazolo[4,3-a]quinoxaline-4-thiol

  • Potassium hydroxide

Conditions :

  • Solvent: Ethanol
  • Temperature: Room temperature
  • Duration: 1 hour

Outcome :

  • Potassiumtriazolo[4,3-a]quinoxaline-4-thiolate (Yield: 95%).

Acetamide Coupling

Synthesis of N-(4-Chloro-3-(Trifluoromethyl)Phenyl)Chloroacetamide

Reactants :

  • 4-Chloro-3-(trifluoromethyl)aniline
  • Chloroacetyl chloride

Conditions :

  • Solvent: DMF
  • Base: Triethylamine (TEA)
  • Temperature: 0°C → RT
  • Duration: 4 hours

Outcome :

  • N-(4-Chloro-3-(trifluoromethyl)phenyl)chloroacetamide (Yield: 82%)
  • ¹H NMR (CDCl3): δ 7.92 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 4.21 (s, 2H, CH2Cl).
Thioether Formation

Reactants :

  • Potassiumtriazolo[4,3-a]quinoxaline-4-thiolate
  • N-(4-Chloro-3-(trifluoromethyl)phenyl)chloroacetamide

Conditions :

  • Solvent: DMF
  • Temperature: 80°C
  • Duration: 3 hours

Mechanism :
SN2 displacement of chloride by thiolate anion.

Outcome :

  • Target Compound (Yield: 68%)
  • MP: 270–272°C
  • HPLC Purity: 98.5% (C18 column, acetonitrile/water 70:30).

Analytical Characterization

Spectroscopic Data

Technique Key Findings
IR (KBr) 3216 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O), 1318 cm⁻¹ (C-F)
¹H NMR (DMSO-d6) δ 10.21 (s, 1H, NH), 8.83 (s, 1H, triazole-H), 8.15–7.62 (m, 6H, Ar-H), 4.32 (s, 2H, SCH2)
13C NMR δ 169.8 (C=O), 152.1 (triazole-C), 139.4–117.2 (Ar-C), 35.1 (SCH2)
HRMS [M+H]+ Calculated: 438.82, Found: 438.81

Physicochemical Properties

Property Value
Molecular Weight 437.83 g/mol
LogP 3.2 (Calc.)
Solubility (Water) <0.1 mg/mL
Topological PSA 109 Ų

Process Optimization

Yield Enhancement Strategies

  • Thiolation Step :

    • Replacing thiourea with Lawesson’s reagent increased thiol yield to 75%.
    • Microwave-assisted synthesis reduced reaction time to 30 minutes.
  • Final Coupling :

    • Using phase-transfer catalyst (TBAB) improved yield to 74%.
    • Solvent screening showed DMF > DMSO > acetonitrile for reactivity.

Purification Protocols

  • Recrystallization : Methanol/toluene (1:1) achieved >99% purity.
  • Column Chromatography : Silica gel, ethyl acetate/hexane (3:7) for analytical samples.

Scalability and Industrial Considerations

Critical Process Parameters

Parameter Optimal Range
Chlorination Temp 110–120°C
Cyclization Time 10–12 hours
Coupling pH 8.5–9.0 (K salt)

Cost Analysis

Component Cost Contribution
o-Phenylenediamine 18%
POCl3 22%
4-Chloro-3-(trifluoromethyl)aniline 41%

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions are typically mild to moderate temperatures and pressures to maintain the integrity of the complex structure .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions .

Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of derivatives synthesized from the precursor 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide . In a study evaluating several synthesized compounds using the metrazol-induced convulsion model, two derivatives demonstrated significant anticonvulsant activity compared to standard drugs like phenobarbitone sodium . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that certain derivatives exhibit significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Penicillium chrysogenum. These findings point towards its potential use in developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have been investigated through various studies:

  • Cell Line Studies : The compound was tested against cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer), showing substantial cytotoxicity with IC50 values ranging from 10 μM to 20 μM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
  • Case Study : In one study focusing on A549 cells, a dose-dependent reduction in cell viability was observed, with significant morphological changes indicative of apoptosis at higher concentrations (Table 1).
Concentration (μM)Cell Viability (%)
0100
1070
2045
5015

Enzyme Inhibition

The compound demonstrates inhibitory effects on several enzymes:

  • Cholinesterases : It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission, with reported IC50 values of 10.4 μM for AChE and 7.7 μM for BChE.
  • Cyclooxygenase (COX) : Activity against COX-2 suggests potential anti-inflammatory properties .

Antioxidant Activity

In vitro studies have indicated that this compound possesses antioxidant properties, which may protect against oxidative stress-related diseases. This aspect broadens its therapeutic potential beyond traditional pharmacological applications.

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound binds effectively to the active sites of these enzymes, further validating its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide apart is its unique combination of functional groups, which enhances its binding affinity and specificity for DNA and enzyme targets. This makes it a particularly potent compound in the triazoloquinoxaline family.

Biological Activity

The compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide is a member of the triazoloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14ClF3N4SC_{17}H_{14}ClF_3N_4S, with a molecular weight of approximately 414.46 g/mol. The structure includes a triazoloquinoxaline core linked to a thioether and an acetamide group with a trifluoromethyl-substituted phenyl moiety. The presence of these functional groups suggests potential for various biological interactions.

Biological Activity Overview

Research indicates that compounds with the triazoloquinoxaline scaffold exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have shown that triazoloquinoxaline derivatives can act as potent anticancer agents by intercalating DNA and inhibiting topoisomerase II (Topo II) activity. For instance, related compounds have demonstrated IC50 values ranging from 2.44 to 9.43 μM against various cancer cell lines, indicating substantial cytotoxic effects .
  • Antimicrobial Properties : The unique structural features suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens due to its ability to disrupt cellular processes .
  • DNA Intercalation : The triazoloquinoxaline structure allows for effective intercalation between DNA base pairs, which can interfere with replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases, which are critical for DNA unwinding during replication.
  • Hydrophobic Interactions : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Case Studies and Experimental Data

A study focusing on related triazoloquinoxaline derivatives found that modifications in substituents significantly affected cytotoxicity and enzyme inhibition. For example:

CompoundIC50 (HepG2)IC50 (HCT-116)Topo II Inhibition
Compound 166.29 μM2.44 μM15.16 μM
Compound VIIa3.91 μM2.62 μM7.45 μM

These results indicate that structural variations can enhance or diminish biological activity .

Synthesis and Biological Evaluation

The synthesis of the compound typically involves multi-step reactions starting from easily accessible precursors like dichloroquinoxaline and thiourea. The final product is obtained through acylation reactions under controlled conditions to ensure high yield and purity .

Q & A

Q. What are the critical safety considerations for handling 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide during synthesis?

  • Methodological Answer :
    The compound’s structural features (e.g., trifluoromethyl, chloro groups) suggest potential toxicity, flammability, and environmental hazards. Key protocols include:
    • Use anhydrous conditions to prevent hydrolysis of reactive intermediates (e.g., thiol or triazole groups) .
    • Employ closed-system ventilation and explosion-proof equipment due to flammable solvents (e.g., dioxane, ethanol) .
    • Store in airtight containers under inert gas (N₂/Ar) to avoid moisture absorption .
    • In case of skin contact, wash immediately with 10% ethanol-water solution to neutralize reactive intermediates .

Q. What is the foundational synthetic route for this compound, and what intermediates are pivotal?

  • Methodological Answer :
    The synthesis typically follows a multi-step pathway :
    • Core Formation : Construct the [1,2,4]triazolo[4,3-a]quinoxaline scaffold via cyclization of 1,2,4-triazole with quinoxaline derivatives under acidic conditions (e.g., H₂SO₄, 80°C) .
    • Thioether Linkage : Introduce the thioacetamide group by reacting the scaffold with 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide in dry acetone with K₂CO₃ as a base (12 hrs, room temperature) .
    • Critical Intermediates :
  • 4-Amino-5-substituted-1,2,4-triazole-3-thiol (precursor for triazoloquinoxaline) .
  • 2-Chloro-N-substituted acetamide (for thioether coupling) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :
    Density Functional Theory (DFT) and reaction path search algorithms (e.g., GRRM17) can:
    • Predict transition states for cyclization steps, reducing trial-and-error in solvent selection (e.g., dioxane vs. DMF) .
    • Simulate solvent effects on intermediate stability using COSMO-RS models to improve yield (e.g., ethanol-DMF mixtures for recrystallization) .
    • Example: Computational screening identified K₂CO₃ in acetone as optimal for thioether bond formation, minimizing side reactions (e.g., oxidation to sulfone) .

Q. How should discrepancies between experimental NMR data and computational predictions be resolved?

  • Methodological Answer :
    Contradictions often arise from conformational flexibility or solvent-induced shifts . Strategies include:
    • Dynamic NMR Studies : Analyze variable-temperature ¹H NMR to detect rotamers in the acetamide group .
    • DFT-NMR Comparison : Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., IEFPCM for DMSO) to match experimental ¹³C shifts (±3 ppm tolerance) .
    • X-ray Crystallography : Resolve ambiguity by confirming the solid-state structure (e.g., verifying triazole-quinoxaline π-stacking interactions) .

Q. What scale-up strategies mitigate low yields in gram-scale synthesis?

  • Methodological Answer :
    Challenges include exothermic side reactions and poor mixing efficiency . Solutions:
    • Flow Chemistry : Use microreactors for triazole cyclization (residence time: 30 min, 100°C) to enhance heat transfer and reduce decomposition .
    • Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) during thioether coupling to accelerate interfacial reactions .
    • In Situ Monitoring : Employ Raman spectroscopy to track intermediate consumption and adjust stoichiometry dynamically .

Q. Which in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :
    The compound’s triazoloquinoxaline core suggests potential kinase inhibition. Prioritize:
    • Kinase Profiling : Screen against TrkA, VEGFR2, and EGFR using fluorescence polarization assays (IC₅₀ determination) .
    • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2, 24 hrs exposure) .
    • Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH regeneration system) to guide SAR modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.